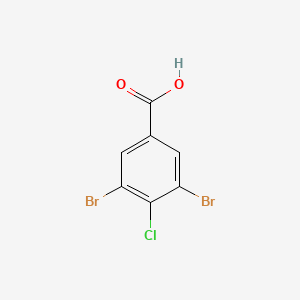

3,5-Dibromo-4-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFMINSOBLPVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Halogenated Aromatic Carboxylic Acids in Organic Chemistry

Halogenated aromatic carboxylic acids are a class of organic compounds that feature a benzene (B151609) ring substituted with one or more halogen atoms and a carboxyl (-COOH) group. numberanalytics.com The presence of both the electron-withdrawing carboxyl group and the deactivating, yet ortho-, para-directing halogen substituents, imparts unique reactivity to these molecules. They can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions. numberanalytics.com

The reactivity of the aromatic ring and the acidity of the carboxyl group are significantly influenced by the nature, number, and position of the halogen atoms. For instance, the acidity of a halogenated benzoic acid is generally increased compared to benzoic acid itself due to the inductive effect of the halogens. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.

Structural Classification and Nomenclature of Polyhalogenated Benzoic Acid Derivatives

Polyhalogenated benzoic acid derivatives are classified based on the number and type of halogen atoms attached to the benzene (B151609) ring. The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The benzene ring is numbered to give the substituents the lowest possible locants, with the carboxyl group typically assigned to position 1. libretexts.org

For "3,5-Dibromo-4-chlorobenzoic acid," the name indicates a benzoic acid core. The prefixes "dibromo" and "chloro" signify the presence of two bromine atoms and one chlorine atom, respectively. The numbers "3,5-" and "4-" specify the positions of these halogen substituents on the benzene ring relative to the carboxyl group at position 1.

| Component | Description |

| Parent Structure | Benzoic Acid |

| Substituents | Two Bromine atoms, One Chlorine atom |

| Locants | Bromine at C3 and C5, Chlorine at C4 |

Historical Context and Evolution of Research on Halogenated Benzoic Acid Frameworks

The study of benzoic acid and its derivatives dates back to the 16th century. wikipedia.orgnewworldencyclopedia.org Early industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, a process that often resulted in chlorinated benzoic acid byproducts. wikipedia.org This early work laid the foundation for the intentional synthesis and investigation of halogenated benzoic acids.

Over the years, research has evolved from basic synthesis and characterization to exploring the nuanced effects of halogenation on the physical, chemical, and biological properties of these compounds. The development of sophisticated analytical techniques has enabled a deeper understanding of their reaction mechanisms and potential applications. The synthesis of various halogenated benzoic acids has been a subject of interest for their utility as precursors in the preparation of pharmaceuticals and other specialty chemicals. google.com

Significance of 3,5 Dibromo 4 Chlorobenzoic Acid Within Contemporary Chemical Research

While specific research on 3,5-Dibromo-4-chlorobenzoic acid is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate in organic synthesis. Halogenated aromatic compounds are frequently used as building blocks for creating more complex molecules through cross-coupling reactions and other transformations. The presence of three halogen atoms offers multiple sites for selective functionalization.

The properties of this compound can be inferred from its chemical structure.

| Property | Value |

| Molecular Formula | C₇H₃Br₂ClO₂ cymitquimica.com |

| Molecular Weight | 314.3585 g/mol cymitquimica.com |

The high degree of halogenation in this compound makes it a potentially useful precursor for the synthesis of highly substituted aromatic compounds.

Chemical Reactivity and Mechanistic Studies of 3,5 Dibromo 4 Chlorobenzoic Acid

The chemical behavior of 3,5-Dibromo-4-chlorobenzoic acid is dictated by the interplay of its two primary functional regions: the carboxylic acid group and the halogenated aromatic ring. The strong electron-withdrawing nature of the bromine and chlorine substituents significantly influences the reactivity of both the carboxyl moiety and the benzene (B151609) ring itself.

Applications of 3,5 Dibromo 4 Chlorobenzoic Acid in Advanced Chemical Synthesis and Materials Science

Contributions to Polymer and Material Science

Design of Supramolecular Materials using its Structural Features

The specific substitution pattern of 3,5-Dibromo-4-chlorobenzoic acid makes it a compelling building block, or "tecton," for the field of crystal engineering and the design of supramolecular materials. Its structural features—a carboxylic acid group and a heavily halogenated aromatic ring—provide a well-defined set of directional, non-covalent interactions that can be exploited to guide the self-assembly of molecules into predictable and robust one-, two-, or three-dimensional networks.

The primary and most dominant interaction is the hydrogen bonding between the carboxylic acid moieties. Like many carboxylic acids, this compound can form a classic hydrogen-bonded R²₂(8) ring motif, where two molecules form a stable dimer. This strong and directional interaction often serves as the primary organizing force, creating a fundamental supramolecular synthon that extends into chains or ribbons.

Furthermore, π-π stacking interactions between the electron-deficient aromatic rings can contribute to the stability of the final supramolecular architecture. The presence of three electron-withdrawing halogen atoms significantly modulates the electronic nature of the phenyl ring, facilitating offset stacking arrangements that are critical for the formation of layered structures. The interplay between strong hydrogen bonding, weaker but highly directional halogen bonding, and diffuse π-π stacking allows for fine control over the resulting solid-state structure. researchgate.netmdpi.com

Interactive Table: Key Supramolecular Interactions of this compound

| Interaction Type | Participating Groups | Role in Supramolecular Assembly | Resulting Motif/Structure |

| Hydrogen Bonding | Carboxylic Acid (-COOH) | Primary interaction; forms robust dimeric synthons. | R²₂(8) homodimer; extends into 1D chains. |

| Halogen Bonding | -Br, -Cl atoms and a Lewis base (e.g., C=O) | Secondary interaction; directs the packing of hydrogen-bonded chains. | Inter-chain/inter-layer connectivity. |

| π-π Stacking | Aromatic Phenyl Ring | Tertiary interaction; stabilizes layered structures. | Offset stacking of aromatic rings. |

Utilization in Retrosynthetic Strategies for Diverse Chemical Structures

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comleah4sci.com this compound serves as a valuable starting material or intermediate in retrosynthetic strategies for complex molecules that require a polysubstituted aromatic core. Its utility stems from the differential reactivity of its functional groups: the carboxylic acid and the three halogen atoms.

In a retrosynthetic disconnection, a complex target molecule containing a 2,6-dibromo-4-chloro-substituted phenyl group can be simplified by identifying this compound as the corresponding synthon. The carboxylic acid group is particularly versatile. Through functional group interconversion (FGI), it can be transformed into a wide array of other functionalities either before or after being incorporated into the larger structure. For example, it can be reduced to an alcohol, converted to an acyl chloride for Friedel-Crafts acylations, or transformed into an amide. youtube.com

The bromine atoms are key handles for carbon-carbon bond formation. They are ideal substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This allows for the strategic introduction of new aryl, alkyl, or vinyl groups at the 3- and 5-positions of the benzoic acid ring. The chlorine atom is generally less reactive in these coupling reactions than the bromine atoms, allowing for selective, stepwise functionalization of the aromatic ring. A synthetic chemist can first react at the more reactive bromine positions and then, under different reaction conditions, modify the chlorine position.

This hierarchical reactivity makes this compound a powerful building block for synthesizing complex pharmaceuticals, agrochemicals, or materials where a precisely substituted aromatic core is essential for function. The retrosynthetic approach allows chemists to recognize its structural pattern within a larger target and efficiently plan a synthesis that leverages its pre-installed and modifiable functional groups.

Interactive Table: Retrosynthetic Analysis Featuring this compound

| Target Molecule Type | Key Retrosynthetic Disconnection | Reaction Type Implied | Precursor |

| Biaryl Carboxylic Acids | C(aryl)-C(aryl) bond | Suzuki or Stille Coupling | This compound |

| Substituted Benzophenones | C(aryl)-C(carbonyl) bond | Friedel-Crafts Acylation | 3,5-Dibromo-4-chlorobenzoyl chloride |

| Complex Heterocycles | C(aryl)-N or C(aryl)-O bonds | Buchwald-Hartwig Amination/Etherification | This compound |

| Styrenyl Benzoic Acids | C(aryl)-C(alkenyl) bond | Heck Coupling | This compound |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of "green chemistry" principles is a major driver in the development of new synthetic methods for 3,5-Dibromo-4-chlorobenzoic acid. ijisrt.com Current research focuses on creating pathways that are not only efficient in terms of yield but also environmentally benign. This includes the exploration of solvent-free reaction conditions, which can lead to a remarkable acceleration in reaction rates and higher stereoselectivity. ijisrt.com Methodologies utilizing alternative energy sources like microwave irradiation and sonication are becoming increasingly popular as they often provide "green" synthetic routes by using non-hazardous solvents and environmentally friendly chemicals. ijisrt.com

A significant challenge in the synthesis of polyhalogenated benzoic acids is controlling the regioselectivity of the halogenation steps to minimize the formation of unwanted isomers and byproducts. thieme-connect.com Future research will likely focus on the development of highly selective catalysts that can direct the bromination and chlorination to the desired positions on the aromatic ring with high precision. This could involve the design of novel catalytic systems, potentially including biocatalysts, which can offer unparalleled selectivity under mild reaction conditions. researchgate.net The goal is to devise synthetic protocols that are not only high-yielding but also scalable for industrial applications, starting from inexpensive and readily available materials. thieme-connect.com

Exploration of Novel Reactivity and Transformation Pathways

The unique substitution pattern of this compound, with two bromine atoms and one chlorine atom, offers a rich landscape for exploring novel chemical reactions and transformations. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, opening doors to a wide array of new derivatives. Future investigations will likely delve deeper into orchestrating these selective transformations.

Research into substitution and coupling reactions, such as the Suzuki-Miyaura coupling, will continue to be a focal point, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures. The exploration of reduction and oxidation reactions will also contribute to the diversification of the accessible chemical space starting from this halogenated benzoic acid. Understanding the intricate interplay of the electronic and steric effects of the halogen substituents will be crucial in predicting and controlling the outcomes of these reactions.

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is paramount for optimizing reaction conditions and understanding reaction mechanisms. Advanced spectroscopic techniques are at the forefront of this endeavor. For instance, infrared (IR) spectroscopy provides a unique "fingerprint" of a molecule, allowing for its identification and the tracking of its concentration changes during a reaction. docbrown.info

Future research will likely see the increased application of techniques like in-situ IR and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, to gain dynamic insights into the transformation of this compound. Combining experimental spectroscopic measurements with theoretical calculations can provide a deeper understanding of the photoactivation processes of molecules like benzoic acid. rsc.orgrsc.org Techniques such as thin-layer chromatography (TLC) coupled with mass spectrometry (TLC-MS) offer a cost-effective and rapid method for monitoring reaction progress and identifying intermediates and products. sigmaaldrich.com The development of more sophisticated imaging techniques could even allow for the visualization of reaction dynamics at the molecular level.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is an emerging frontier with the potential to revolutionize chemical research. nih.govrsc.org In the context of this compound, ML models can be trained on large datasets of halogen-containing compounds to predict a variety of properties and behaviors. fnasjournals.comresearchgate.net

Predictive chemistry models can be employed to:

Accelerate reaction discovery and development: By learning from existing reaction data, ML can predict the outcomes of new reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. nih.gov

Predict molecular properties: ML algorithms can forecast physicochemical properties, such as solubility and reactivity, as well as biological activities, aiding in the design of new molecules with desired functions. researchgate.net

Elucidate reaction mechanisms: By analyzing complex reaction data, ML can help to uncover the intricate steps involved in chemical transformations. nih.gov

The integration of computational chemistry with ML is poised to create powerful tools for understanding and designing chemical systems, significantly reducing the time and resources required for experimental work. acs.org

Discovery of Undiscovered Applications in Material Science and Advanced Organic Chemistry

The unique electronic and structural properties imparted by the halogen atoms make this compound a promising building block for new materials and complex organic molecules. Its application in the synthesis of specialty chemicals is already established, but its full potential in material science remains largely untapped.

Future research could explore the incorporation of this compound into:

Polymers and Liquid Crystals: The rigid, halogenated aromatic core could be used to design polymers with enhanced thermal stability, flame retardancy, or specific optical and electronic properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, forming porous materials with potential applications in gas storage, separation, and catalysis.

Advanced Organic Intermediates: The compound serves as a versatile precursor for synthesizing complex organic molecules with potential applications in pharmaceuticals and agrochemicals. mdpi.com The presence of multiple halogen atoms provides handles for further functionalization, leading to a diverse range of derivatives.

The exploration of halogen bonding interactions, a type of non-covalent interaction involving halogen atoms, is another exciting avenue. fnasjournals.comresearchgate.net Understanding and harnessing these interactions could lead to the rational design of supramolecular assemblies and crystalline materials with novel properties.

Q & A

Q. What are the optimal synthetic routes for 3,5-dibromo-4-chlorobenzoic acid, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via halogenation of 4-hydroxybenzoic acid derivatives. A common approach involves bromination and chlorination under controlled conditions. For example, refluxing intermediates in polar solvents like DMSO or ethanol, followed by crystallization (e.g., water-ethanol mixtures), can yield the final product. Optimization strategies include:

- Adjusting stoichiometry of halogenating agents (e.g., Br₂ or Cl₂ sources) to minimize side reactions.

- Prolonging reflux duration (e.g., 18 hours) to ensure complete substitution .

- Using glacial acetic acid as a catalyst in condensation reactions with aldehydes to enhance intermediate stability .

Yield improvements (e.g., 65% in published protocols) often require careful control of cooling rates and solvent removal under reduced pressure .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic and chromatographic techniques are critical:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substitution patterns (e.g., absence of aromatic protons due to bromine/chlorine substitution) .

- Mass Spectrometry (MS): Confirm molecular weight (295.913 g/mol) via high-resolution MS, referencing NIST Standard Reference Database 69 for validation .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer: Focus on mechanism-driven assays:

- Enzyme Inhibition Studies: Use fluorescence-based assays to test interactions with target enzymes (e.g., oxidoreductases or hydrolases), leveraging structural analogs like salicylic acid derivatives as positive controls .

- Cytotoxicity Screening: Employ cell viability assays (e.g., MTT) on cancer cell lines, comparing IC₅₀ values to known inhibitors. Include dose-response curves to identify therapeutic windows .

- In Silico Modeling: Perform molecular docking using software like AutoDock to predict binding affinities to biological targets, guided by the compound’s IUPAC Standard InChIKey (PHWAJJWKNLWZGJ-UHFFFAOYSA-N) .

Q. What strategies resolve contradictions in reported data on the compound’s physicochemical properties?

Methodological Answer: Address discrepancies (e.g., melting points, solubility) via:

- Interlaboratory Reproducibility Tests: Collaborate with independent labs to replicate synthesis and characterization under standardized conditions.

- Thermogravimetric Analysis (TGA): Re-evaluate thermal stability to confirm melting points (reported range: 141–143°C) and decomposition thresholds .

- Solubility Profiling: Use shake-flask methods with HPLC quantification to measure solubility in varied solvents (e.g., DMSO, ethanol) .

Q. How can researchers functionalize this compound for advanced applications?

Methodological Answer: Derivatization strategies include:

- Esterification: React with methanol/H₂SO₄ to form methyl esters, enhancing lipid solubility for drug delivery studies .

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura reactions with aryl boronic acids to introduce bioactive moieties (e.g., fluorophenyl groups) .

- Coordination Chemistry: Synthesize metal complexes (e.g., Cu²⁺ or Fe³⁺) to explore catalytic or antimicrobial properties, monitored via UV-Vis and FTIR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.